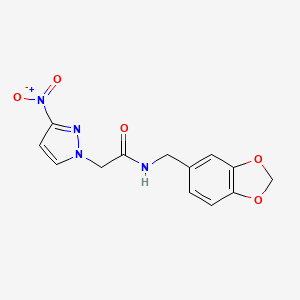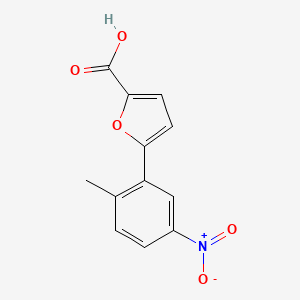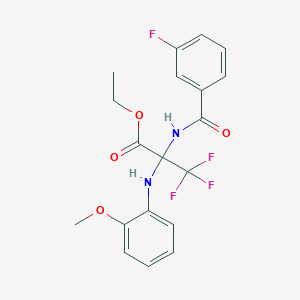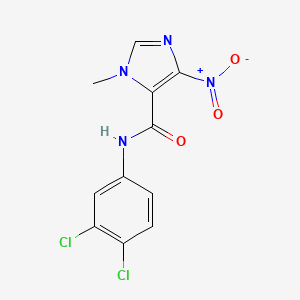
1-(6-Methylpyridin-2-yl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methylpyridin-2-yl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₉H₂₁N₃S
IUPAC Name: this compound
準備方法
Synthetic Routes:: Unfortunately, specific synthetic routes for this compound are not widely documented. we can draw insights from related compounds. One potential approach involves the cyclization of appropriate precursors, combining the pyridine, phenylethyl, and triazinane moieties.
Reaction Conditions::- Cyclization reactions often require elevated temperatures and suitable catalysts.
- Boronic esters, such as pinacol boronic esters, can serve as starting materials.
Industrial Production:: Industrial-scale production methods remain undisclosed, but research efforts continue to explore efficient and scalable synthesis routes.
化学反応の分析
Reactivity:: 1-(6-Methylpyridin-2-yl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione likely undergoes various reactions, including:
Oxidation: Oxidative transformations of the sulfur atom.
Reduction: Reduction of the triazine ring or other functional groups.
Substitution: Nucleophilic substitution at the pyridine or triazine positions.
Oxidation: Oxidants like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and substituents. Potential products include derivatives with altered functional groups or stereochemistry.
科学的研究の応用
1-(6-Methylpyridin-2-yl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione finds applications in:
Medicinal Chemistry: Exploration as potential drug candidates due to its unique structure.
Materials Science: Incorporation into polymers or materials with tailored properties.
Biological Studies: Investigating its interactions with enzymes or receptors.
作用機序
正確なメカニズムはまだ解明されていませんが、特定の分子標的または経路との相互作用が関与している可能性があります。 その効果を完全に解明するためには、さらなる研究が必要です。
6. 類似の化合物との比較
直接の類似体は少ないですが、関連する複素環式化合物と比較して、その独特の特徴を強調することができます。
類似化合物との比較
While direct analogs are scarce, we can compare it to related heterocyclic compounds, emphasizing its distinct features.
特性
分子式 |
C17H20N4S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
1-(6-methylpyridin-2-yl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C17H20N4S/c1-14-6-5-9-16(19-14)21-13-20(12-18-17(21)22)11-10-15-7-3-2-4-8-15/h2-9H,10-13H2,1H3,(H,18,22) |
InChIキー |
OTAAEPYZIZPDAO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)N2CN(CNC2=S)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11486314.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11486316.png)

![2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11486347.png)
![2-({5,6-bis[4-(propan-2-yl)phenyl]-1,2,4-triazin-3-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11486355.png)


![N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-3-carboxamide](/img/structure/B11486381.png)

![6-({4-[4-(morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B11486398.png)

![4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B11486419.png)
![Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-1-benzofuran-2-yl]methyl}piperidine-4-carboxylate](/img/structure/B11486425.png)
![4-(4-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11486429.png)
